molecular formula C10H13NO2 B12586654 N-(1-Hydroxypropyl)benzamide CAS No. 875557-09-8

N-(1-Hydroxypropyl)benzamide

Cat. No.: B12586654
CAS No.: 875557-09-8
M. Wt: 179.22 g/mol
InChI Key: DJPSUYJQBKMRAS-UHFFFAOYSA-N
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Description

N-(1-Hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Hydroxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 1-amino-2-propanol. The reaction is typically carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported as effective methods for the preparation of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of N-(1-Oxopropyl)benzamide.

    Reduction: Formation of N-(1-Hydroxypropyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(1-Hydroxypropyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Propylbenzamide: Similar structure but with a propyl group instead of a hydroxypropyl group.

    N-(2-Hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.

Uniqueness

N-(1-Hydroxypropyl)benzamide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

875557-09-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(1-hydroxypropyl)benzamide

InChI

InChI=1S/C10H13NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H,11,13)

InChI Key

DJPSUYJQBKMRAS-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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